molecular formula C13H9NaS B14579769 sodium;9H-thioxanthen-9-ide CAS No. 61574-21-8

sodium;9H-thioxanthen-9-ide

Cat. No.: B14579769
CAS No.: 61574-21-8
M. Wt: 220.27 g/mol
InChI Key: PAACNKDAGLFKIV-UHFFFAOYSA-N
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Description

Historical Perspectives on Thioxanthene (B1196266) Chemistry

The study of thioxanthenes, the class of compounds to which the 9H-thioxanthen-9-ide anion belongs, has a rich history. The parent compound, thioxanthene, was first synthesized by Graebe and Schulthess. tdl.org However, intensive research into the synthesis and properties of thioxanthene derivatives began in earnest in the late 1950s. encyclopedia.pub This surge in interest was driven by the search for new pharmacologically active agents, with chemists aiming to create "carbon-analogues" of the phenothiazine (B1677639) class of drugs, hoping to produce compounds with improved therapeutic profiles. encyclopedia.pub

This research led to the successful development of several thioxanthene derivatives used as antipsychotic medications. The first of these to be commercialized was chlorprothixene, introduced in Scandinavia in 1959. encyclopedia.pub Following this, other potent derivatives were developed, including clopenthixol (B1202743) (1961), thiothixene, and flupenthixol. encyclopedia.pub

The synthesis of the thioxanthene core has evolved over the years. Early methods often relied on ring-closure reactions via a thioxanthone intermediate. tdl.org Modern synthetic strategies are varied and include:

Intramolecular Friedel-Crafts Alkylation: This method uses organocatalysts like trifluoroacetic acid to achieve cyclization under mild conditions. acs.org

Iodine-Catalyzed Reactions: Efficient synthesis of certain derivatives can be achieved through iodine-catalyzed nucleophilic substitution reactions.

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination and other cross-coupling reactions are used to create substituted thioxanthen-9-ones, which can be precursors to other derivatives.

Table 1: Timeline of Key Developments in Thioxanthene Chemistry

Year Development Significance
Late 1950s Intensive studies on thioxanthene synthesis and properties begin. encyclopedia.pub Marks the start of significant research into this class of compounds, motivated by pharmaceutical applications.
1959 Chlorprothixene is brought to market in Scandinavia. encyclopedia.pub The first commercial application of a thioxanthene derivative as a neuroleptic drug.
1961 Clopenthixol is introduced in Denmark and other European countries. encyclopedia.pub Expansion of the thioxanthene class of pharmaceuticals with a more potent compound.
1980s Antibacterial activities of thioxanthenes are recognized. encyclopedia.pub Discovery of new potential applications for this class of compounds beyond neuropsychiatry.

Structural Context and Nomenclature of the 9H-Thioxanthen-9-ide Anion

The formal name of the compound of interest is sodium;9H-thioxanthen-9-ide . This nomenclature provides precise information about its structure.

The core of the molecule is 9H-thioxanthene . It is a heterocyclic compound featuring a tricyclic system where two benzene (B151609) rings are fused to a central thiopyran ring. nih.gov The name "thioxanthene" indicates that it is an analogue of xanthene where a sulfur atom replaces the oxygen atom. nih.gov The prefix "9H-" specifies the presence of a saturated methylene (B1212753) bridge at the 9-position of the ring system. tdl.orgnih.gov

Crystal structure analyses of thioxanthene derivatives show that the central thiopyran ring typically adopts a non-planar boat conformation. iucr.orgiucr.org This results in a folded structure where the dihedral angle between the two flanking benzene rings is approximately 30-33°. iucr.orgiucr.orggrafiati.com

Table 2: Physicochemical Properties of 9H-Thioxanthene

Property Value
Molecular Formula C₁₃H₁₀S nih.gov
Molar Mass 198.29 g/mol nih.gov
IUPAC Name 9H-thioxanthene nih.gov
Appearance Solid
pKa (in DMSO) 28.6 libretexts.orglibretexts.org

Theoretical Significance of 9H-Thioxanthen-9-ide within Carbanion and Heteroaromatic Systems

The 9H-thioxanthen-9-ide anion is of significant theoretical interest primarily due to its nature as a stabilized carbanion within a large, heteroaromatic framework. The study of its stability provides insight into fundamental principles of organic chemistry.

The acidity of a carbon-hydrogen bond is described by its pKa value, with a lower pKa indicating a more acidic proton and a more stable conjugate base (carbanion). The pKa of the C-H bond at the 9-position of 9H-thioxanthene has been determined to be 28.6 in dimethyl sulfoxide (B87167) (DMSO). libretexts.orglibretexts.org This value indicates that while it is a weak carbon acid, it is significantly more acidic than a simple hydrocarbon like methane (B114726) (pKa ≈ 56), signifying substantial stabilization of the 9H-thioxanthen-9-ide anion. libretexts.orglibretexts.org

The stability of this anion can be attributed to several factors:

Delocalization: The negative charge on the C9 carbanion can be delocalized into the adjacent aromatic π-systems of the two benzene rings. This distribution of charge over a larger area is a major stabilizing factor.

Influence of the Sulfur Heteroatom: The presence of the sulfur atom in the central ring is crucial. As an α-sulfur-containing carbanion, it benefits from stabilizing interactions. These can involve the participation of sulfur's d-orbitals or, more commonly accepted, stereoelectronic effects such as hyperconjugation between the carbanion lone pair and an adjacent anti-periplanar σ* orbital of a carbon-sulfur bond.

The 9H-thioxanthen-9-ide anion serves as an important model for understanding how heteroatoms influence the stability and reactivity of carbanions in complex ring systems. Theoretical studies, often employing methods like density functional theory (DFT), are used to probe the electronic structure, charge distribution, and geometry of such anions to quantify the stabilizing effects. aps.orgchemrxiv.orgrsc.org

Table 3: Acidity of 9H-Thioxanthene Compared to Other Carbon Acids (in DMSO)

Compound Structure pKa in DMSO
Methane CH₄ ~56 libretexts.orglibretexts.org
Toluene C₇H₈ ~43
9H-Thioxanthene C₁₃H₁₀S 28.6 libretexts.orglibretexts.org
Fluorene C₁₃H₁₀ 22.6
Cyclopentadiene C₅H₆ 18.0

This comparison clearly positions 9H-thioxanthene as a moderately strong carbon acid, with its conjugate base, the 9H-thioxanthen-9-ide anion, being more stable than the anions of many simple hydrocarbons but less stable than the aromatic cyclopentadienyl (B1206354) anion.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61574-21-8

Molecular Formula

C13H9NaS

Molecular Weight

220.27 g/mol

IUPAC Name

sodium;9H-thioxanthen-9-ide

InChI

InChI=1S/C13H9S.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1

InChI Key

PAACNKDAGLFKIV-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C2=CC=CC=C2SC3=CC=CC=C31.[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemical Transformations

Strategies for the Generation of the 9H-Thioxanthen-9-ide Anion

The formation of the 9H-thioxanthen-9-ide anion is predicated on the removal of a proton from the C9 position of 9H-thioxanthene or through reductive processes. The resulting carbanion is a potent nucleophile and a key intermediate in the synthesis of various 9-substituted thioxanthene (B1196266) derivatives.

The most direct route to the 9H-thioxanthen-9-ide anion is through the deprotonation of the 9H-thioxanthene precursor. The protons at the C9 position are benzylic and are flanked by two aromatic rings, which contributes to their enhanced acidity compared to typical methylene (B1212753) protons. This acidity allows for their removal by a sufficiently strong base.

A close structural analog, diphenylmethane, has a pKa of approximately 32.2, indicating that a strong base is required for efficient deprotonation. Strong bases such as sodium amide (NaNH₂) in liquid ammonia are effective for deprotonating diphenylmethane to form the corresponding sodium salt. wikipedia.orgthieme-connect.dedatapdf.com By chemical analogy, 9H-thioxanthene can be expected to undergo a similar reaction. The treatment of 9H-thioxanthene with a strong sodium-containing base like sodium amide or sodium hydride (NaH) in an appropriate aprotic solvent would lead to the formation of the resonance-stabilized 9H-thioxanthen-9-ide anion, with sodium as the counter-ion.

Table 1: Common Bases for Deprotonation of Weak Carbon Acids

Base Chemical Formula Conjugate Acid pKa of Conjugate Acid Typical Solvent
Sodium amide NaNH₂ Ammonia (NH₃) ~38 Liquid Ammonia

This interactive table summarizes strong bases capable of generating the thioxanthen-ide anion.

The reaction is driven by the formation of the stable conjugate acid of the base used (e.g., ammonia from sodium amide) and the formation of the aromatic-stabilized carbanion.

An alternative, though less direct, strategy for generating thioxanthenide species involves reductive methods. This can be conceptualized through a two-step process: functionalization at the C9 position followed by reductive cleavage.

First, 9H-thioxanthene can be halogenated at the 9-position to yield a 9-halo-thioxanthene. This precursor can then be treated with an alkali metal, such as sodium, in a suitable solvent. This process, known as reductive cleavage, involves a single electron transfer (SET) from the sodium metal to the 9-halothioxanthene. nih.gov The resulting radical anion would then expel the halide ion to form a thioxanthenyl radical. A second electron transfer from another sodium atom to this radical would generate the 9H-thioxanthen-9-ide anion.

This pathway leverages the well-established reactivity of alkyl halides with alkali metals to form organometallic reagents. The feasibility of this approach hinges on the successful synthesis of the 9-halothioxanthene intermediate.

Synthesis of Thioxanthene and 9H-Thioxanthen-9-one Scaffolds

The thioxanthene and 9H-thioxanthen-9-one frameworks are the foundational structures from which the 9H-thioxanthen-9-ide anion is derived. Their synthesis is crucial and typically involves the formation of the central sulfur-containing ring through cyclization reactions.

The construction of the tricyclic thioxanthene core is most commonly achieved through intramolecular cyclization, where the central ring is closed via the formation of a new carbon-carbon or carbon-sulfur bond.

Intramolecular Friedel-Crafts alkylation is a powerful and widely used method for synthesizing the thioxanthene skeleton. researchgate.netresearchgate.net This approach typically begins with a precursor molecule that contains both the nucleophilic aromatic ring and the electrophilic side chain.

A common strategy involves the acid-catalyzed cyclization of 2-(arylthiomethyl)phenyl derivatives or related secondary alcohols. nih.govnih.gov For instance, diarylcarbinol compounds bearing an arenoxy group can be converted to their corresponding thioxanthenes. researchgate.net The reaction is promoted by Brønsted or Lewis acids, which facilitate the formation of a carbocation intermediate that is then attacked by the electron-rich aromatic ring to close the central heterocyclic ring. Recent studies have demonstrated the use of organocatalysts like trifluoroacetic acid (TFA) to achieve this transformation under mild conditions, offering an alternative to harsher, traditional Friedel-Crafts catalysts. nih.govnih.govd-nb.info

Table 2: Catalysts Used in Intramolecular Friedel-Crafts Alkylation for Thioxanthene Synthesis

Catalyst Type Examples Reaction Conditions
Brønsted Acids Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TSA) Room temperature to moderate heating

This interactive table showcases various catalysts employed in the synthesis of the thioxanthene scaffold.

This method is versatile and allows for the synthesis of a wide array of substituted thioxanthenes by varying the starting materials. nih.govnih.gov

The synthesis of the 9H-thioxanthen-9-one scaffold, a common precursor to 9H-thioxanthene, is often accomplished through cyclocondensation reactions involving a sulfide (B99878) reagent. This method builds the central ring by forming two new bonds, typically a carbon-sulfur and a carbon-carbon bond, in a concerted or stepwise fashion.

A well-established route involves the reaction of a (2-fluorophenyl)(2-halophenyl)methanone with a sulfide source, such as sodium sulfide nonahydrate (Na₂S·9H₂O). researchgate.net In this process, the sulfide anion acts as a nucleophile, displacing both halogen atoms on the benzophenone derivative to form the central thioxanthenone ring. This method is efficient for producing 9H-thioxanthen-9-ones and can be adapted to synthesize aza-analogues by using pyridine-containing precursors. researchgate.net

Another classical approach is the acid-catalyzed condensation of thiosalicylic acid (2-mercaptobenzoic acid) with a suitable aromatic compound, such as benzene (B151609), in the presence of a strong acid like sulfuric acid. The acid promotes the condensation and subsequent cyclization to yield the thioxanthen-9-one (B50317) product.

2 Derivatization and Functionalization of the Thioxanthene Core

The thioxanthene scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's physicochemical and biological properties. Key strategies for derivatization focus on the aromatic rings and the C9 position, including the carbonyl group of thioxanthen-9-one.

1 Halogenation and Substituent Introduction

Halogenation is a fundamental strategy for functionalizing the thioxanthene core, providing reactive handles for subsequent cross-coupling reactions or direct modulation of electronic properties. Electrophilic aromatic substitution is a common method for introducing halogen atoms onto the benzene rings of the thioxanthene structure.

One established method involves the reaction of a substituted thioxanthene with a halogenating agent. For instance, 2,4-diethylthioxanthene-9-one can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile). This reaction selectively introduces bromine atoms at the benzylic positions of the ethyl substituents, yielding 2,4-bis(1-bromoethyl)thioxanthene-9-one chemicalbook.com.

The synthesis of chlorinated thioxanthones often involves multi-step procedures starting from appropriately substituted precursors. A common route to 2-chloro-thioxanthone begins with the reaction of an alkali metal derivative of 4-chloro-thiophenol with 2-chloro-benzonitrile. The resulting 2-(4'-chloro-phenylthio)-benzonitrile is then hydrolyzed to the corresponding benzoic acid, which is subsequently cyclized via dehydration to form the final 2-chloro-thioxanthone product google.com. Another approach involves the reaction of 2,6-dichloro-benzonitrile with a thiophenol salt, followed by cyclization and hydrolysis to yield 1-chloro-thioxanthone google.com. These halogenated derivatives serve as crucial intermediates for further functionalization.

Table 1: Examples of Halogenation Reactions on Thioxanthene Derivatives

Starting Material Reagent(s) Product Reference
2,4-diethylthioxanthene-9-one N-bromosuccinimide (NBS), 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) 2,4-bis(1-bromoethyl)thioxanthene-9-one chemicalbook.com
Alkali metal derivative of 4-chloro-thiophenol, 2-chloro-benzonitrile 1. Organic Solvent 2. Acid/Base (Hydrolysis) 3. Dehydrating agent (Cyclization) 2-chloro-thioxanthone google.com

2 Amination and Alkylation Strategies

The introduction of nitrogen- and carbon-based substituents onto the thioxanthene core is critical for developing new materials and therapeutic agents. Halogenated thioxanthenes are primary precursors for these transformations, particularly through transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction couples aryl halides with a broad range of primary and secondary amines wikipedia.orglibretexts.orgacsgcipr.org. Halogenated thioxanthenes, such as 2-bromo-9H-thioxanthen-9-one, can be effectively coupled with various amines and related nitrogen nucleophiles using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, TrixiePhos), and a base (e.g., sodium tert-butoxide, lithium tert-butoxide) nih.gov. This methodology allows for the synthesis of a diverse library of amino-thioxanthene derivatives nih.govorganic-chemistry.org. The reaction is tolerant of many functional groups and has largely replaced harsher, classical methods for aryl amine synthesis wikipedia.org.

Alkylation of the thioxanthene core can be achieved through various methods. An electrochemical approach enables the site-selective alkylation of thioxanthenes with azobenzenes without the need for transition metal catalysts or external oxidants mdpi.com. This method offers a green alternative for C-H functionalization. More traditional methods involve the use of organometallic reagents. For example, Grignard reagents can act as alkylating agents in reactions with thioxanthene derivatives, often facilitated by a Lewis acid like boron trifluoride etherate, to form new carbon-carbon bonds nih.govacs.org.

Table 2: Selected Amination and Alkylation Reactions

Thioxanthene Precursor Coupling Partner/Reagent Reaction Type Catalyst/Conditions Product Type Reference
Bromo-thioxanthene Primary/Secondary Amine Buchwald-Hartwig Amination Palladium catalyst, Phosphine ligand, Base Amino-thioxanthene wikipedia.orgnih.gov
Thioxanthene Azobenzene Electrochemical Alkylation Carbon rod electrodes, nBu4NPF6, MeOH Alkylated thioxanthene mdpi.com

3 Modification at the Thioxanthen-9-one Carbonyl (C=O) Position

The carbonyl group at the C9 position of thioxanthen-9-one is a key site for chemical transformations, including reduction and condensation reactions.

One of the most common reactions is the formation of Schiff bases (imines) through condensation with primary amines. This reaction typically involves refluxing the thioxanthen-9-one, such as 2-bromo-9H-thioxanthen-9-one, with a primary amine in a solvent like absolute ethanol, often with a catalytic amount of glacial acetic acid jocpr.com. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the Schiff base. This method is versatile for synthesizing a wide range of thioxanthone-derived Schiff bases jocpr.comderpharmachemica.com.

The carbonyl group can also be completely removed or reduced to a hydroxyl group. The reduction of thioxanthen-9-ones to the corresponding thioxanthenes (deoxygenation) can be achieved using various reducing agents libretexts.org. One method involves the use of dibutyltin chloro hydride (Bu₂SnClH) tandfonline.com. Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a base, converts the carbonyl group to a methylene (CH₂) group libretexts.org. Reduction to the alcohol, thioxanthen-9-ol, can be accomplished using standard metal hydrides like lithium aluminum hydride (LiAlH₄) tandfonline.com.

Table 3: Reactions at the Thioxanthen-9-one Carbonyl Group

Starting Material Reagent(s) Reaction Type Product Reference
2-bromo-9H-thioxanthen-9-one Primary Amine, Glacial Acetic Acid Schiff Base Formation N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]amine derivative jocpr.com
Thioxanthen-9-one Dibutyltin chloro hydride (Bu₂SnClH) Carbonyl Reduction Thioxanthene tandfonline.com
Thioxanthen-9-one Lithium aluminum hydride (LiAlH₄) Carbonyl Reduction Thioxanthen-9-ol tandfonline.com

Electronic Structure, Spectroscopic Characterization, and Computational Investigations

Quantum Chemical Analysis of 9H-Thioxanthen-9-ide and Related Anions

Quantum chemical calculations serve as a powerful tool for understanding the electronic structure and properties of molecular species like the 9H-thioxanthen-9-ide anion. These computational methods provide detailed insights into molecular orbitals, charge distribution, and conformational preferences that are not always directly accessible through experimental means. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in interpreting experimental data, such as electronic absorption spectra.

The stability and reactivity of the 9H-thioxanthen-9-ide anion are fundamentally governed by its electronic structure, particularly the delocalization of the negative charge. According to Molecular Orbital (MO) theory, the formal charge residing on the C9 carbon is not localized but is distributed throughout the π-electron system of the tricyclic framework.

The Highest Occupied Molecular Orbital (HOMO) of the anion is expected to feature a significant contribution from the p-orbital of the C9 carbon. This orbital extends across the fused benzene (B151609) rings and involves the sulfur atom's orbitals, creating a large, delocalized system. This electron delocalization is the primary stabilizing factor for the anion. The energy of the HOMO is a critical parameter, influencing the anion's properties as an electron donor in chemical reactions.

The delocalization of the negative charge results in a specific charge distribution pattern across the 9H-thioxanthen-9-ide anion. While the highest concentration of negative charge is expected at the C9 position, significant electron density is also distributed onto the fused aromatic rings.

Computational models predict that the negative charge is particularly delocalized to the ortho and para positions of the benzene rings relative to their fusion with the central thiopyran ring. The sulfur atom, with its available d-orbitals, also participates in stabilizing the negative charge. This distribution can be quantified through quantum chemical calculations, which compute the partial charges on each atom. Understanding this charge density is crucial for predicting the anion's reactivity, especially its behavior as a nucleophile.

Atomic PositionPredicted Partial ChargeRationale
C9High NegativeFormal site of the carbanion
Aromatic Ring Carbons (ortho/para)Moderate NegativeResonance delocalization of the negative charge
Aromatic Ring Carbons (meta)Low Negative / Near NeutralLess effective resonance participation
Sulfur (S10)Slight NegativeParticipation in charge delocalization

The conformation of the thioxanthene (B1196266) ring system is a critical aspect of its structure. X-ray crystallography data on related thioxanthene derivatives show that the tricyclic system is not perfectly planar, typically adopting a slight boat conformation in the central ring. american.edu However, for the 9H-thioxanthen-9-ide anion, there is a strong electronic driving force towards planarity.

A planar or near-planar conformation would maximize the overlap between the p-orbitals of the C9 carbon and the π-systems of the benzene rings. This enhanced orbital overlap facilitates more effective electron delocalization, leading to greater energetic stabilization of the anion. Therefore, while solid-state packing forces in derivatives can lead to deviations, the isolated anion is predicted to be significantly more planar than its corresponding neutral 9H-thioxanthene precursor.

Spectroscopic Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of thioxanthene derivatives. american.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For the 9H-thioxanthen-9-ide anion, the NMR spectra would be expected to show significant differences compared to a neutral precursor. The increased electron density at the C9 position would cause strong shielding, resulting in a pronounced upfield shift (to a lower ppm value) for the C9 carbon signal in the ¹³C NMR spectrum. Similarly, any proton attached to C9 would experience a significant upfield shift in the ¹H NMR spectrum.

The delocalization of the negative charge onto the aromatic rings would also affect the chemical shifts of the aromatic protons and carbons, generally causing an upfield shift relative to neutral analogues, with the magnitude of the shift correlating to the increase in local electron density.

NucleusTypical Shift in Neutral Thioxanthenes (ppm)Predicted Shift in 9H-thioxanthen-9-ide (ppm)Reason for Predicted Shift
C9 (Carbon)~30-40Significantly < 30Strong shielding from high electron density
Aromatic Protons~7.0-8.5Shifted upfield (~6.0-7.5)Shielding from delocalized negative charge
Aromatic Carbons~120-140Shifted upfieldShielding from delocalized negative charge

Electronic absorption spectroscopy provides insight into the electronic transitions within a molecule. Neutral thioxanthene derivatives typically absorb in the ultraviolet region. However, the formation of anions leads to new, intense absorptions in the visible and near-infrared (NIR) regions.

Spectroelectrochemical studies on related thioxanthene-9-one derivatives show that their corresponding radical anions and dianions exhibit strong absorption in the UV-VIS-NIR wavelength region. The 9H-thioxanthen-9-ide anion is similarly expected to be intensely colored, with strong absorption bands corresponding to π-π* electronic transitions within the extended, delocalized system. The energy of these transitions is lowered by the high-energy electrons of the anionic system. Time-dependent DFT (TD-DFT) calculations are often used to interpret these electronic absorption spectra and assign the specific transitions involved. While some thioxanthene derivatives are known to be fluorescent, the emission properties of the 9H-thioxanthen-9-ide anion are not extensively documented but would be related to the nature of its lowest energy excited state.

SpeciesExpected Absorption RegionElectronic Transition Type
Neutral 9H-ThioxantheneUV (~250-350 nm)π-π
9H-Thioxanthen-9-ide AnionVisible / Near-IRπ-π (lower energy)

Based on the provided outline and the specific focus on the chemical compound "sodium;9H-thioxanthen-9-ide," a thorough search of available scientific literature was conducted. The objective was to gather detailed information regarding the electronic structure, spectroscopic characterization, and computational investigations of this particular compound.

Specifically, the search aimed to identify studies related to the spectroelectrochemical properties of this compound, as well as theoretical modeling of its photophysical processes, including its triplet state properties, formation, excited-state dynamics, and energy transfer mechanisms.

Despite a comprehensive search, no specific research articles or data were found for the compound "this compound" that would allow for a detailed discussion of the topics outlined in sections 3.2.3, 3.3.1, and 3.3.2. The scientific literature that was retrieved focused on derivatives of thioxanthene, such as 2-methyl-9H-thioxanthene-9-one, rather than the specific sodium salt of the 9H-thioxanthen-9-ide anion.

Therefore, it is not possible to provide an article that strictly adheres to the requested outline and focuses solely on "this compound" due to the absence of available research data on this specific compound within the public domain of scientific literature.

Reactivity and Mechanistic Studies of 9h Thioxanthen 9 Ide and Its Precursors

Nucleophilic Reactivity of the Thioxanthenide Anion

The 9H-thioxanthen-9-ide anion, formed by the deprotonation of the C9 methylene (B1212753) group of 9H-thioxanthene, is a potent carbon-based nucleophile. The negative charge on the C9 carbon is stabilized by resonance, delocalizing into the two adjacent aromatic rings, which contributes to the stability of the anion. This delocalization makes the thioxanthenide anion a relatively soft nucleophile, meaning it reacts preferentially with soft electrophiles.

The nucleophilic character of the thioxanthenide anion drives its participation in a variety of substitution and addition reactions. It readily reacts with electrophiles such as alkyl halides and acyl chlorides to form 9-substituted thioxanthene (B1196266) derivatives. For instance, the reaction with an alkyl halide proceeds via an S_N2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the 9-position.

The reactivity of this anion is central to the functionalization of the thioxanthene core at the methylene bridge. Studies on related thioxanthenium salts have provided insight into reactions at this position. For example, the reaction of 10-phenylthioxanthenium salts with organolithium reagents, such as phenyl-lithium, results in the formation of 9,9-disubstituted thioxanthenes. This transformation proceeds through intermediates where the C9 position is attacked by the nucleophilic aryl group, highlighting the susceptibility of this site to nucleophilic attack once activated. The formation of the thioxanthenide anion is a key step in creating a nucleophilic center for building more complex molecular architectures based on the thioxanthene framework.

Proton Transfer Kinetics and Equilibria

The formation of the 9H-thioxanthen-9-ide anion is governed by proton transfer equilibria, specifically the acidity of the C9-H protons of the 9H-thioxanthene precursor. The acidity of these protons is significantly enhanced compared to a simple alkane due to the electronic stabilization of the resulting conjugate base. The thioxanthenide anion is stabilized by the delocalization of the negative charge across the tricyclic system, involving both adjacent benzene (B151609) rings. This benzylic-type stabilization is a critical factor in determining the position of the acid-base equilibrium.

While specific pKa values for 9H-thioxanthene are not widely documented in foundational literature, its acidity can be compared to structurally similar compounds. For example, fluorene, which also features a methylene bridge between two phenyl rings, has a pKa of approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). The presence of the sulfur heteroatom in the thioxanthene ring, in place of a carbon, influences the electronic properties and thus the acidity of the C9 protons.

Kinetic studies of proton abstraction from carbon acids by strong bases show that the rate of deprotonation can be influenced by steric and electronic factors. researchgate.net For 9H-thioxanthene, the approach of a base to the C9 protons is relatively unhindered. The primary kinetic isotope effect (kH/kD) for such reactions is often significant, indicating that the C-H bond cleavage is the rate-determining step in the proton transfer process. researchgate.net The kinetics of the reverse reaction, the protonation of the thioxanthenide anion, are typically very fast, often diffusion-controlled when strong proton donors are used.

Electrochemical Reduction and Radical Anion Formation

The thioxanthene framework and its derivatives are electrochemically active and can undergo reduction to form radical anions. The electrochemical reduction of thioxanthene derivatives, particularly thioxanthen-9-ones, has been studied to understand their electron-accepting capabilities. These studies show that the first step of the electrochemical reduction in aprotic solvents is typically a one-electron, reversible process that leads to the formation of a persistent radical anion.

For example, the electrochemical reduction of 2-methyl-9H-thioxanthene-9-one results in a long-lived radical anion. researchgate.net Further oxidation of the sulfur atom to the corresponding S,S-dioxide alters the reduction potential and allows for a sequential reversible transfer of two electrons, forming the radical anion at the first stage and a dianion at the second. The stability of these radical anions allows for their characterization using spectroelectrochemical methods. The electronic absorption spectra of these species show strong absorption bands in the visible and near-infrared (NIR) regions, which is characteristic of radical ions with extensive conjugation.

The table below summarizes key data from the spectroelectrochemical study of reduced thioxanthene-9-one derivatives.

CompoundReduction Potential (E, V vs. Ag/AgCl)Radical Anion λmax (nm)
2-Methyl-9H-thioxanthene-9-one-1.13675
2-Methyl-9H-thioxanthene-9-one S,S-dioxide-0.98631

Data compiled from studies on thioxanthene derivatives.

This ability to form stable radical anions is relevant in the context of developing electro-active materials and understanding the mechanism of action for certain thioxanthene-based drugs, which may undergo reduction as part of their biological activity. researchgate.net

Oxidative Transformations of Thioxanthenes

The sulfur atom in the central ring of thioxanthenes is susceptible to oxidative transformations, providing a key pathway for modifying the properties of the heterocyclic system. The most common oxidative reaction is the conversion of the sulfide (B99878) (thioether) moiety to a sulfoxide and subsequently to a sulfone. This stepwise oxidation allows for the synthesis of thioxanthene S-oxide and thioxanthene S,S-dioxide, respectively.

The oxidation is typically achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. acsgcipr.org Careful control of stoichiometry, often by adding the oxidant slowly to the sulfide, is crucial for the selective synthesis of sulfoxides. acsgcipr.org

The mechanism of the first oxidation step involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source (e.g., a peroxide). nih.gov The rate of this conversion is enhanced by electron-donating substituents on the thiophene (B33073) ring system. nih.gov The subsequent oxidation of the sulfoxide to the sulfone is generally slower and often requires stronger oxidizing conditions. In this second step, the trend is reversed, with electron-donating groups decreasing the reaction rate. nih.gov

Below is a table of common oxidizing agents used for the transformation of sulfides to sulfoxides and sulfones.

Oxidizing AgentTypical ProductNotes
Hydrogen Peroxide (H2O2)Sulfoxide or SulfoneCatalysts (e.g., NbC, TaC) can control selectivity. organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)SulfoneA strong oxidant, often leads to the sulfone.
Sodium Periodate (NaIO4)SulfoxideA selective reagent for sulfoxide formation.
Potassium Permanganate (KMnO4)SulfoneA powerful, non-selective oxidizing agent.
Nitric Acid (HNO3)SulfoxideHistorically used, but can cause side reactions like nitration. jchemrev.com

This table provides a general overview of reagent utility. organic-chemistry.orgorganic-chemistry.org

Mechanistic Pathways of Substitution and Addition Reactions on Thioxanthene Frameworks

The thioxanthene framework can undergo several types of substitution and addition reactions, primarily involving the aromatic rings or the C9 position.

Electrophilic Aromatic Substitution: The two benzene rings of the thioxanthene molecule are susceptible to electrophilic aromatic substitution. The sulfur atom in the central ring is an ortho-, para-directing group, activating these positions for attack by electrophiles such as nitronium ions (NO₂⁺) or halogens. The mechanism follows the classical pathway for electrophilic aromatic substitution: the electrophile attacks the π-system of a benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). researchgate.net A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. The reactivity of the rings is generally lower than that of thiophene but higher than that of benzene. uoanbar.edu.iq

Nucleophilic Reactions at C9: As discussed in section 4.1, the C9 position is readily functionalized via nucleophilic pathways. After deprotonation with a strong base, the resulting 9H-thioxanthen-9-ide anion acts as a potent nucleophile. Alternatively, the thioxanthene framework can be converted into an electrophilic species. For example, 10-phenylthioxanthenium salts, where the sulfur atom is positively charged and tricoordinate, are susceptible to nucleophilic attack. The reaction of these salts with organolithium reagents proceeds via initial attack on the sulfur atom, followed by rearrangement or further reaction pathways that ultimately lead to substitution at the C9 position, forming products like 9,9-diphenylthioxanthene.

Photoinduced Reaction Mechanisms

Thioxanthene derivatives, particularly thioxanthen-9-one (B50317) (thioxanthone), are well-established photosensitizers that are active upon exposure to ultraviolet (UV) light. The photo-reactivity is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).

Due to the presence of the sulfur atom, which enhances spin-orbit coupling, these molecules undergo highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is the key reactive intermediate in most of the photochemical reactions of thioxanthenes. The triplet state has a biradical-like character, which dictates its subsequent chemical behavior, most notably its ability to participate in hydrogen abstraction reactions. taylorfrancis.com

A primary and synthetically important photoinduced reaction of thioxanthene derivatives is hydrogen atom abstraction. taylorfrancis.com This process is particularly efficient for thioxanthen-9-one and its derivatives, where the triplet excited state (³n,π*) is highly reactive. In this mechanism, the excited triplet state of the thioxanthone acts as a radical and abstracts a hydrogen atom from a suitable hydrogen donor (R-H), such as an alcohol, an amine, or a C-H bond adjacent to a heteroatom.

This hydrogen abstraction event results in the formation of two radical species: a thioxanthenyl ketyl radical and a radical derived from the hydrogen donor (R•).

³(Thioxanthone)* + R-H → (Thioxanthone-OH)• + R•

This radical generation step is the fundamental principle behind the use of thioxanthones as photoinitiators in free-radical polymerization. The substrate radical (R•) generated can then initiate the polymerization of monomers. The efficiency of the hydrogen abstraction process is dependent on the bond dissociation energy of the C-H bond in the donor molecule and the nature of the excited state of the photosensitizer.

Electron Transfer Reactions

Electron transfer (ET) is a fundamental process in chemistry where an electron is transferred from one chemical entity to another. In the context of sodium;9H-thioxanthen-9-ide, the thioxanthen-9-ide anion possesses a loosely held electron, making it a potential electron donor in single electron transfer (SET) reactions. This section explores the mechanistic studies and reactivity of this radical anion in electron transfer processes.

Detailed research findings specifically investigating the kinetics and mechanisms of electron transfer from pre-formed this compound to various electron acceptors are not extensively available in the public domain. Much of the existing literature focuses on the formation of the thioxanthene radical anion, typically through the reduction of its precursor, 9H-thioxanthen-9-one, either electrochemically or via photoinduced electron transfer.

However, analogies can be drawn from the well-studied behavior of other aromatic radical anions, such as sodium naphthalenide. These species are known to be potent reducing agents, capable of transferring an electron to a wide range of organic and inorganic substrates. The rate and feasibility of such electron transfer reactions are governed by the redox potentials of both the donor (thioxanthen-9-ide) and the acceptor molecule.

While specific data tables for the electron transfer reactions of this compound are not available, the following tables present a hypothetical framework for how such data would be presented, based on typical parameters measured in electron transfer studies.

Table 1: Hypothetical Rate Constants for Electron Transfer from this compound to Various Acceptors

AcceptorSolventRate Constant (k) [M⁻¹s⁻¹]Technique
BenzonitrileTHFData not availableNot applicable
1,4-DicyanobenzeneAcetonitrileData not availableNot applicable
AnthraceneDMFData not availableNot applicable
NitrobenzeneDMSOData not availableNot applicable

Table 2: Hypothetical Thermodynamic Data for Electron Transfer from this compound

AcceptorSolventΔG° (eV)E°(D/D⁻) (V vs. SCE)E°(A/A⁻) (V vs. SCE)
BenzonitrileTHFData not availableData not availableData not available
1,4-DicyanobenzeneAcetonitrileData not availableData not availableData not available
AnthraceneDMFData not availableData not availableData not available
NitrobenzeneDMSOData not availableData not availableData not available

Future research in this area would be valuable to fully characterize the electron donating capabilities of this compound and to explore its potential applications as a reducing agent in organic synthesis.

Advanced Research Applications and Methodological Contributions of Thioxanthene Systems

Thioxanthene (B1196266) Derivatives in Photochemistry and Polymer Science

The thioxanthene scaffold is a cornerstone in the design of highly efficient photoinitiating systems. These compounds are pivotal in processes that rely on the conversion of light energy into chemical energy to initiate polymerization reactions.

Thioxanthene derivatives are widely utilized as photoinitiators, which are molecules that create reactive species (radicals, cations, or anions) when exposed to light. These reactive species subsequently initiate polymerization. Thioxanthene-based photoinitiators can operate through different mechanisms. In Type II photoinitiation, the thioxanthene derivative absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state then interacts with a co-initiator, typically an amine, to generate the initiating radicals through an electron-transfer or hydrogen-abstraction process.

Recent research has focused on the design of novel thioxanthene derivatives to enhance their photochemical reactivity and absorption properties, particularly in the visible light spectrum. This is advantageous for applications where UV light can be damaging or is not readily accessible. For instance, new thioxanthone derivatives have been synthesized to act as one-component visible light photoinitiators, and their efficacy is further enhanced in two-component systems with iodonium salts for cationic and hybrid polymerizations. The design strategy often involves modifying the thioxanthene core with electron-donating or electron-accepting groups to tune the absorption wavelength and improve the efficiency of the photoinitiation process. bohrium.com

Thio-benzothioxanthene imide (BTXI) derivatives, for example, exhibit long excited-state lifetimes and high intersystem crossing efficiency, making them excellent photosensitizers. rsc.org Photosensitizers are molecules that absorb light and transfer the energy to another molecule, which then undergoes a chemical reaction. medchemexpress.com In the context of polymerization, thioxanthene derivatives can act as photosensitizers for iodonium salts, enabling the initiation of polymerization under visible light. acs.org The mechanism involves the excited thioxanthene derivative transferring an electron to the iodonium salt, which then decomposes to generate the initiating species.

Table 1: Properties of Selected Thioxanthene-Based Photoinitiators

Derivative Absorption Maximum (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Application
Isopropylthioxanthone (ITX) ~380 ~5000 Photopolymerization, Direct Laser Writing
Thio-benzothioxanthene imide (BTXI) Not specified Not specified Triplet-Triplet Annihilation Upconversion, Photopolymerization
Amino-thioxanthone derivatives Visible region Not specified Visible Light H-donors, Co-polymerizable Photoinitiators

Thioxanthene-based photoinitiators are extensively used in photopolymerization, a process that uses light to initiate a chain reaction to form a polymer. This technology is employed in various applications, including coatings, adhesives, inks, and 3D printing. The efficiency of thioxanthene derivatives, such as 2-isopropylthioxanthone (ITX), has made them common components in commercial photoinitiating systems. purdue.edu

Triplet sensitization is a key process in various photochemical applications, including photolithography. In this process, a sensitizer molecule absorbs light, transitions to its triplet state, and then transfers this triplet energy to a reactant molecule, which then undergoes a chemical transformation. Thioxanthene derivatives are effective triplet sensitizers due to their high intersystem crossing efficiencies.

While direct mentions of thioxanthene in traditional photolithography are less common in the provided search results, their role as photosensitizers in related technologies is evident. For instance, thio-benzothioxanthene imide (BTXI) derivatives have been successfully used as photosensitizers for triplet-triplet annihilation upconversion, a process that converts lower-energy light to higher-energy light through the interaction of triplet states. rsc.org This principle of efficient triplet state generation and energy transfer is fundamental to sensitization processes that could be applied in photolithographic systems.

Role in Medicinal Chemistry Research and Molecular Interactions

The thioxanthene scaffold is also a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. Researchers have explored their potential as enzyme inhibitors and modulators of cellular transport systems.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies on thioxanthene derivatives have provided insights into their potential as enzyme inhibitors. For example, certain thioxanthene derivatives have been investigated as inhibitors of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways. nih.gov

A study on phenothiazines and related compounds, including a thioxanthene derivative, identified key structural features for PKC inhibition. nih.gov The potency of inhibition was influenced by the nature of the substituent on the thioxanthene nucleus and the length and type of the side chain. For instance, an alkyl bridge of at least three carbons connecting the terminal amine to the nucleus was found to be required for activity. nih.gov Specifically, 2-chloro-9-(3-[1-piperazinyl]propylidene)thioxanthene was identified as a potent inhibitor of PKC. nih.gov

Table 2: SAR of Thioxanthene Derivatives as Protein Kinase C Inhibitors

Structural Feature Effect on PKC Inhibition
Alkyl bridge length At least three carbons required for activity
Terminal amine Primary amines and unsubstituted piperazines are potent
Substitution on the nucleus Trifluoro substitution at position 2 decreases potency

A significant area of research for thioxanthene derivatives is their ability to modulate the activity of efflux pumps, particularly in bacteria. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, leading to multidrug resistance (MDR). nih.gov Thioxanthene derivatives have been shown to inhibit the activity of these pumps, thereby restoring the efficacy of antibiotics against resistant bacterial strains. nih.govbohrium.com

Studies have investigated the inhibitory effects of thioxanthenes on efflux pumps in Staphylococcus aureus, including the NorA MDR efflux pump. nih.gov The mechanism of inhibition is thought to be multifactorial, potentially involving a direct interaction with the pump and a reduction in the proton motive force that powers many of these pumps. bohrium.com The development of thioxanthone-based efflux pump inhibitors is an active area of research, with docking studies being used to understand the interactions between the compounds and their putative efflux pump targets. nih.gov

Table 3: Thioxanthene Derivatives and Their Molecular Targets

Derivative Class Molecular Target Biological Effect
Thioxanthenes Bacterial Efflux Pumps (e.g., NorA) Inhibition of antibiotic efflux, reversal of multidrug resistance
Thioxanthenes Protein Kinase C (PKC) Enzyme inhibition
Thioxanthenes Dopamine D2 receptors Antipsychotic activity

Conformational Effects on Molecular Recognition

The specific three-dimensional arrangement, or conformation, of thioxanthene derivatives plays a critical role in their ability to selectively interact with biological targets, a process known as molecular recognition. The thioxanthene ring system is not perfectly flat, and the substituents attached to it can adopt different spatial orientations, profoundly influencing its binding affinity and efficacy.

A key example is found in the class of thioxanthene-based antipsychotic drugs. These compounds often feature a side chain attached to the central ring at position 9. The double bond connecting the side chain to the thioxanthene ring system allows for the existence of geometric isomers, specifically Z (zusammen) and E (entgegen) isomers. It has been demonstrated that the Z-isomers are significantly more neuroleptically active. nih.gov This difference in activity is attributed to the specific spatial orientation of the side chain in the Z-conformation, which allows for optimal binding to dopamine D2 receptors in the brain, the primary target for their therapeutic effect. nih.govwikipedia.orgdrugbank.com

Furthermore, crystallographic studies provide insight into the conformation of the core scaffold itself. X-ray diffraction analysis of certain tetracyclic thioxanthene derivatives has shown that the four-ring systems are nearly planar. mdpi.com This planarity, or lack thereof, affects how the molecule can stack or fit into the binding pockets of proteins or other macromolecules, influencing non-covalent interactions like π–π stacking which are crucial for molecular recognition.

Design of Compounds with Specific Molecular Scaffolds

The rational design of molecules with specific three-dimensional frameworks, or scaffolds, is a cornerstone of modern medicinal chemistry and materials science. The thioxanthene nucleus provides a versatile platform for constructing complex molecular architectures tailored for specific functions.

Researchers have successfully synthesized novel tetracyclic thioxanthene scaffolds with a quinazoline–chromene framework. nih.gov This was achieved through a synthetic strategy involving a nucleophilic aromatic substitution followed by a dehydrative cyclization. nih.gov The design of these complex scaffolds has led to the discovery of compounds with potential antitumor activity. mdpi.comnih.gov By systematically modifying the substituents on this new scaffold, structure-activity relationships can be established, guiding the design of more potent derivatives. nih.gov

Another design strategy involves coupling the thioxanthene scaffold with other biologically relevant molecules. For instance, tertiary alcohols derived from thioxanthene have been coupled with L-cysteine. nih.govacs.org This approach aims to combine the structural features of thioxanthene with the biochemical properties of the amino acid, creating hybrid molecules with potential antioxidant, anticancer, and anti-inflammatory activities. nih.govacs.orgresearchgate.net The design process involves a multi-step synthesis, often beginning with the creation of a tertiary alcohol on the thioxanthene core, which then serves as a reactive handle for attaching the cysteine moiety. nih.govacs.org This modular approach allows for the creation of a library of related compounds for biological screening. nih.gov

The overarching goal of such design strategies is to create molecules with specific shapes and chemical properties that allow them to interact with biological targets in a highly selective manner or to exhibit desired material properties.

Integration into Organic Electronics and Optoelectronic Materials

Thioxanthene derivatives are increasingly being explored for their potential in organic electronics and optoelectronics due to their inherent electronic and photophysical properties. The sulfur atom in the central ring and the extended π-conjugated system provide a scaffold that can be chemically modified to tune its electronic behavior, making these compounds suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Researchers have synthesized and investigated pyrene-fused thioxanthenes, which are designed to combine the properties of both molecular units. These compounds exhibit interesting photophysical characteristics, and by altering the number of thioxanthene units fused to the pyrene core, the HOMO (Highest Occupied Molecular Orbital) energy levels and the energy gap (Eg) can be systematically tuned.

Furthermore, thioxanthene-9-one derivatives, such as 2-Methyl-9H-thioxanthene-9-one, serve as precursors for pendant groups in electro-active polyimides. rsc.org These polymers exhibit electrochromic behavior, meaning they change color upon the application of an electrical potential. rsc.org The thioxanthene-based units determine the reduction potentials of the polymer and are responsible for the formation of stable radical anions and dianions that cause the color change. rsc.org The study of these systems is crucial for developing new materials for smart windows, displays, and other optoelectronic devices.

The development of such materials often involves creating structures with a "push-pull" character, where electron-donating and electron-withdrawing groups are strategically placed on the thioxanthene scaffold. This design can enhance properties like fluorescence, making the compounds potentially useful as emitters in OLEDs or as fluorescent probes. mdpi.comnih.gov

Development of Novel Synthetic and Analytical Methodologies

Progress in understanding and applying thioxanthene systems is intrinsically linked to the development of new methods for their synthesis and characterization.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysis. An efficient organocatalytic route has been developed for the synthesis of novel substituted thioxanthenes. researchgate.net

This method utilizes an intramolecular Friedel–Crafts reaction, starting from diaryl thioether alcohols. researchgate.net The key step, a cyclization reaction to form the central thioxanthene ring, is catalyzed by organic Brønsted acids. This approach avoids the use of metal catalysts and provides a straightforward pathway to new thioxanthene derivatives. researchgate.net The synthesis begins with a coupling reaction to create the diaryl thioether backbone, followed by a Grignard reaction to install the alcohol group necessary for the cyclization step. researchgate.net

The unambiguous identification and characterization of novel thioxanthene derivatives rely on a suite of advanced analytical techniques. These methods provide detailed information about molecular structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (1H and 13C) is fundamental for elucidating the basic carbon-hydrogen framework of synthesized molecules. nih.govacs.orgmdpi.com It confirms the presence of key functional groups and provides information on the connectivity of atoms within the molecule. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental formula of a new compound, confirming its identity with high precision. nih.govmdpi.com

Spectroelectrochemistry: This is a hyphenated technique that combines electrochemistry with spectroscopy (typically UV-Vis-NIR). It is particularly valuable for studying the redox-active thioxanthene derivatives used in organic electronics. rsc.orgresearchgate.net By applying a potential and simultaneously measuring the absorption spectrum, researchers can identify and characterize the transient radical ions and dianions that are formed, providing insight into the electronic transitions and stability of different redox states. rsc.org

These techniques, often used in combination, provide a comprehensive picture of the chemical and physical properties of thioxanthene compounds, underpinning their rational design and application in advanced research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.